molecular formula C14H20O2Si B1441413 Homsi(r) 5,6-dihydro-4h-pyran-2-yl CAS No. 1244855-71-7

Homsi(r) 5,6-dihydro-4h-pyran-2-yl

Cat. No. B1441413
M. Wt: 248.39 g/mol
InChI Key: RTIRXVVKTQIPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for Homsi® 5,6-dihydro-4h-pyran-2-yl were not found, a series of pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry . These compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains .


Molecular Structure Analysis

The molecular structure of Homsi® 5,6-dihydro-4h-pyran-2-yl is represented by the formula C14H20O2Si. This indicates that the compound is composed of 14 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom.

Scientific Research Applications

  • Aromaticity in Chemistry

    • Research on the local aromaticity of six-membered rings in pyracylene, a structure related to Homsi, suggests a small reduction in local aromaticity with molecular bending. This is significant for understanding the aromatic properties in various organic compounds (Poater et al., 2004).
  • Material Science and Engineering

    • Hollow multishelled structures (HoMSs) have been identified as having potential in fields such as catalysis, drug delivery, solar cells, and sensors. The sequential templating approach is highlighted as a key method for controlling the synthesis of HoMSs, which could be relevant in the context of Homsi derivatives (Mao et al., 2018).
  • Corrosion Inhibition

    • Pyranopyrazole derivatives, which include structures related to Homsi, have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. This research is crucial for industrial applications, such as material preservation (Yadav et al., 2016).
  • Pharmaceutical Applications

    • Pyrazoline derivatives, including those structurally related to Homsi, have shown potential in antiviral activities, which is significant for drug development and pharmaceutical research (Ouyang et al., 2008).
  • Atmospheric Science

    • In atmospheric chemistry, the study of highly oxidized multifunctional compounds (HOMs) provides insights into secondary organic aerosols and new-particle formation. This research could be relevant in understanding atmospheric reactions involving Homsi-like structures (Yan et al., 2016).

properties

IUPAC Name

[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRXVVKTQIPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726234
Record name {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homsi(r) 5,6-dihydro-4h-pyran-2-yl

CAS RN

1244855-71-7
Record name {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Reactant of Route 2
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Reactant of Route 3
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Reactant of Route 4
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Reactant of Route 5
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Reactant of Route 6
Homsi(r) 5,6-dihydro-4h-pyran-2-yl

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